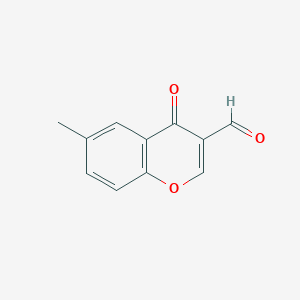

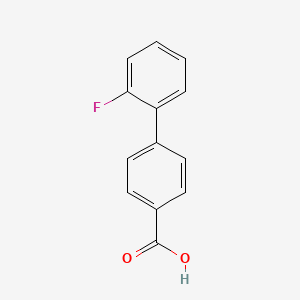

Ácido 2'-Fluorobifenil-4-carboxílico

Descripción general

Descripción

2'-Fluorobiphenyl-4-carboxylic acid is a compound that is structurally related to various biphenyl carboxylic acids, which are often studied for their chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science. While the provided papers do not directly discuss 2'-fluorobiphenyl-4-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related fluorinated carboxylic acids and their derivatives is a topic of interest in several studies. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of the antihypertensive agent Nebivolol, involves a multi-step process with an overall yield of 27% . Another study describes the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with an optimized yield of 78% . These methods could potentially be adapted for the synthesis of 2'-fluorobiphenyl-4-carboxylic acid by applying similar fluorination techniques and optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid was elucidated using X-ray diffraction, revealing the angles between the phenyl rings and the carboxyl group . This information can be useful for predicting the molecular structure of 2'-fluorobiphenyl-4-carboxylic acid, as the introduction of a fluorine atom may affect the molecular conformation and intermolecular interactions due to its electronegativity.

Chemical Reactions Analysis

The reactivity of fluorinated carboxylic acids is an area of active research. In one study, 2,4-bis(trifluoromethyl)phenylboronic acid was used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be relevant for modifying 2'-fluorobiphenyl-4-carboxylic acid or incorporating it into larger molecules . Additionally, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved a reaction with ammonium acetate, indicating the potential for nucleophilic addition reactions involving the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carboxylic acids are influenced by the presence of the fluorine atom. For instance, the photophysical properties of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids were studied, showing sensitivity to structural changes and the microenvironment . This suggests that 2'-fluorobiphenyl-4-carboxylic acid may also exhibit unique photophysical properties. Furthermore, the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent highlights the importance of fluorine in affecting NMR chemical shifts, which could be relevant for the analysis of 2'-fluorobiphenyl-4-carboxylic acid .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

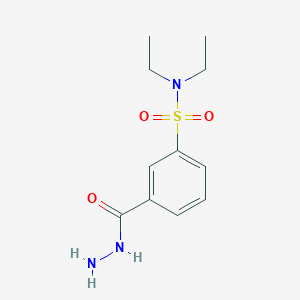

Ácido 2'-Fluorobifenil-4-carboxílico: es un compuesto valioso en la síntesis orgánica. Sirve como bloque de construcción para diversas moléculas orgánicas debido a su estructura estable de bifenilo y su grupo ácido carboxílico reactivo. El átomo de flúor en el anillo de bifenilo puede participar en reacciones de sustitución nucleofílica aromática, lo que permite la introducción de otros grupos funcionales .

Química Medicinal

En la química medicinal, el ácido 2'-Fluorobifenil-4-carboxílico se utiliza como intermedio en la síntesis de productos farmacéuticos. Su estructura de bifenilo es común en las moléculas de fármacos, lo que contribuye a la afinidad de unión y la especificidad hacia los objetivos biológicos. La parte ácida carboxílica del compuesto se puede modificar para producir profármacos o ingredientes farmacéuticos activos .

Nanotecnología

Este compuesto encuentra aplicaciones en la nanotecnología, particularmente en la modificación de superficies. El grupo ácido carboxílico se puede utilizar para unir diversas moléculas a las superficies de las nanopartículas, alterando sus propiedades para la administración dirigida en aplicaciones médicas o creando superficies funcionalizadas para sensores .

Investigación Polimerica

This compound: también es relevante en la investigación de polímeros. Se puede incorporar a los polímeros para mejorar su estabilidad térmica y sus propiedades mecánicas. La estructura de bifenilo fluorado confiere rigidez y resistencia a los solventes, lo que lo hace adecuado para materiales de alto rendimiento .

Bioquímica

En bioquímica, el compuesto se utiliza en el estudio de reacciones catalizadas por enzimas que involucran ácidos carboxílicos. Puede actuar como sustrato o inhibidor en ensayos enzimáticos, lo que ayuda a dilucidar los mecanismos de acción o a buscar posibles candidatos a fármacos .

Safety and Hazards

Propiedades

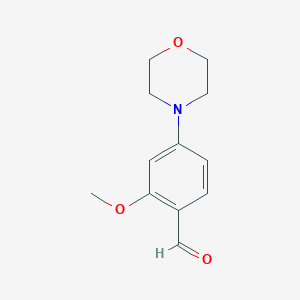

IUPAC Name |

4-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZDWAZOKIEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351950 | |

| Record name | 2'-fluorobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365-12-8 | |

| Record name | 2'-fluorobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)